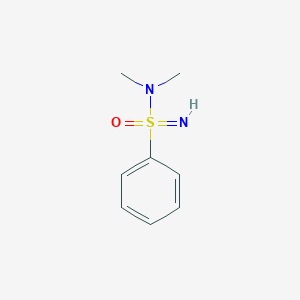

N,N-dimethylbenzenesulfonoimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethylbenzenesulfonoimidamide (also known as N,N-dimethylsulfamide or DMF ) is a transparent, colorless liquid that exhibits remarkable solubility in water and most organic solvents. It serves as a versatile solvent in chemical reactions due to its ability to dissolve a wide range of compounds. Pure DMF lacks odor, but industrial-grade or impure DMF may have a fishy smell due to trace amounts of dimethylamine impurities. The name originates from its status as a dimethyl-substituted derivative of formamide (the amide of formic acid), with both methyl groups attached to nitrogen (N) atoms .

Synthesis Analysis

DMF is primarily synthesized through the reaction of formic acid with dimethylamine. The resulting compound has a high boiling point, making it a polar, non-protonic solvent that facilitates SN2 reactions. It is commonly employed in pharmaceutical manufacturing, polymer synthesis, and as a reagent in various organic transformations .

Molecular Structure Analysis

The molecular formula of DMF is C~3~H~7~NO , with a molar mass of approximately 73.09 g/mol. Its structure features a tetrahedral sulfur center, with four different groups attached: S–O, S–C, S–N, and S–O (see Figure 1). The stereogenic sulfur center allows for chiral templates, enabling its use in asymmetric syntheses .

Chemical Reactions Analysis

- Bromination : Hypobromous acid (HOBr), generated from ozone oxidation of naturally occurring bromide, brominates deprotonated DMF, forming Br-DMF. This brominated intermediate can react with ozone, leading to the formation of N-nitrosodimethylamine (NDMA) and other products .

- Acid Sensitivity : DMF is susceptible to hydrolysis under acidic conditions, especially at elevated temperatures. It decomposes into formic acid and dimethylamine .

- Alkyl Transfer : DMF can serve as an alkyl transfer reagent to acids, alcohols, and phenols due to its lability under acidic conditions .

Physical And Chemical Properties Analysis

Scientific Research Applications

Pharmacological Applications

The pharmacological properties of similar compounds, such as Metformin, a biguanide with antihyperglycemic properties used in diabetes management, suggest a potential avenue for N,N-dimethylbenzenesulfonoimidamide in therapeutic applications. Metformin’s ability to improve insulin sensitivity without affecting hormone secretion highlights the importance of chemical modifications in enhancing drug efficacy and safety profiles (Dunn & Peters, 1995).

Microfluidic Device Fabrication

Research on microfluidic systems, especially those fabricated in Poly(dimethylsiloxane) (PDMS) for biological studies, presents an example of how N,N-dimethylbenzenesulfonoimidamide could be applied in creating devices for miniaturized biological analyses. These applications benefit from the chemical properties of compounds like PDMS, such as compatibility with biological samples and suitability for creating intricate microstructures (Sia & Whitesides, 2003).

Alternative Fuels

Exploring the use of Dimethyl Ether (DME) as an alternative fuel in compression ignition engines demonstrates the environmental and energy security benefits of alternative fuels. N,N-dimethylbenzenesulfonoimidamide could potentially be investigated for similar applications, focusing on its combustion performance, emission characteristics, and compatibility with engine systems (Park & Lee, 2014).

Electrochemical Technology

The development of electrochemical surface finishing and energy storage technologies using ionic liquids and mixtures, such as those based on haloaluminate room-temperature ionic liquids (RTILs), suggests potential research avenues for N,N-dimethylbenzenesulfonoimidamide in enhancing electroplating and energy storage solutions (Tsuda, Stafford, & Hussey, 2017).

Toxicology and Safety

Investigations into the clinical outcomes of occupational exposure to compounds like N,N-Dimethylformamide (DMF) underscore the importance of understanding the toxicological profile of N,N-dimethylbenzenesulfonoimidamide. Such research can inform safe handling practices and regulatory standards to mitigate health risks in industrial and laboratory settings (Kim & Kim, 2011).

Mechanism of Action

DMF’s primary application lies in its role as a low-volatility solvent. It is utilized in the production of polyacrylonitrile fibers, plastics, insecticides, leather, and surface coatings. Additionally, it serves as a reagent in Bouveault aldehyde synthesis and Vilsmeier-Haack reactions. Its versatility extends to providing functional groups such as cyano, formyl, dimethylamino, carbonyl, and formate ions in various reactions .

Safety and Hazards

properties

IUPAC Name |

N-methyl-N-(phenylsulfonimidoyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-10(2)12(9,11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIDZXKVPVBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethylbenzenesulfonoimidamide | |

CAS RN |

69726-86-9 |

Source

|

| Record name | N,N-dimethylbenzenesulfonoimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid](/img/structure/B2920140.png)

![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)

![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)

![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![5,7-Dimethyl-6-nonyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2920154.png)

![N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline](/img/structure/B2920156.png)

![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2920158.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2920161.png)